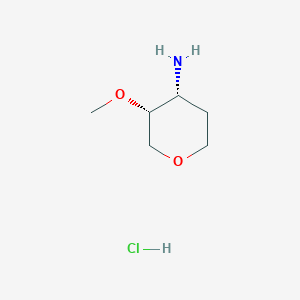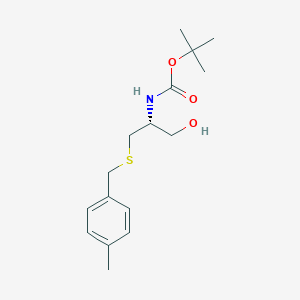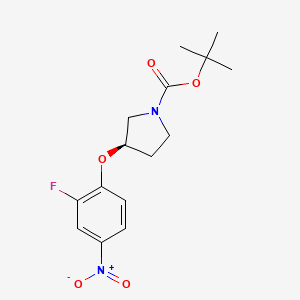
1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives is described in the first paper, where a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were prepared. The process involves the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by substitution reactions with various electrophiles in the presence of sodium hydride and dimethyl formamide . This method could potentially be adapted for the synthesis of 1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride by choosing appropriate electrophiles and reaction conditions.
Molecular Structure Analysis
The second paper provides a detailed analysis of the molecular structure of a novel piperidine derivative using X-ray crystallography and density functional theory (DFT). The study includes conformational analysis and the investigation of intramolecular interactions through the Atoms in Molecules (AIM) approach. The molecular geometry and electronic structure were thoroughly examined, which could be analogous to the structural analysis that might be performed on 1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride .
Chemical Reactions Analysis
Although the specific chemical reactions of 1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride are not discussed, the papers provide insights into the reactivity of similar compounds. The first paper evaluates the bioactivity of synthesized sulfonamide piperidine derivatives, indicating potential interactions with biological enzymes such as lipoxygenase and cholinesterases . The second paper discusses the local reactivity descriptors, which help identify chemically reactive sites within the molecule . These studies suggest that 1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride may also exhibit specific reactivity patterns that could be explored in similar bioactivity assays.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are partially covered in the second paper, where spectroscopic methods and quantum chemical calculations were used to determine properties like hyperpolarizability, molecular electrostatic potential, and thermodynamic properties. The NMR chemical shifts and vibrational wavenumbers were calculated and found to be in good agreement with experimental data . These methods and findings could be relevant when analyzing the physical and chemical properties of 1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques: The compound has been synthesized through various methods, including condensation reactions and catalytic hydrogenation. These syntheses offer insights into chemical properties and potential applications in medicinal chemistry (Smaliy et al., 2011).
- Crystallography and Molecular Structure: X-ray crystallography studies reveal detailed insights into the compound's molecular structure, such as the conformation of the piperidine ring and intermolecular hydrogen bonding patterns (Girish et al., 2008), (Szafran et al., 2007).
Applications in Medicinal Chemistry and Drug Synthesis
- Role in Antimicrobial Activities: Certain derivatives of the compound have shown antimicrobial activities, suggesting potential applications in the development of new antibacterial agents (Ovonramwen et al., 2019), (Merugu et al., 2010).
- Potential in Enhancing Neurological Functions: Research on analogues of this compound has shown positive effects on the induction of long-term potentiation in the hippocampus, implicating potential applications in memory and cognitive enhancement (Stäubli et al., 1994).
Other Chemical Applications
- Use in Corrosion Inhibition: Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, highlighting its potential application in material science and engineering (Belghiti et al., 2018).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c1-10-4-2-3-5-12(10)16-13(17)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZWYGKJZLVDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233955-03-7 | |
| Record name | Urea, N-(2-methylphenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-](/img/structure/B3027049.png)



![1,2-Ethanediamine, N'-[2-(diethylamino)ethyl]-N,N-diethyl-](/img/structure/B3027057.png)
![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3027058.png)






